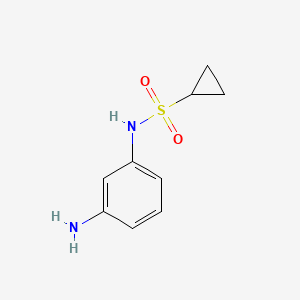

N-(3-aminophenyl)cyclopropanesulfonamide

Description

Properties

IUPAC Name |

N-(3-aminophenyl)cyclopropanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c10-7-2-1-3-8(6-7)11-14(12,13)9-4-5-9/h1-3,6,9,11H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLUULAMFFQDPCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction with Sulfonyl Chloride

-

- 3-Aminophenylamine

- Cyclopropanesulfonyl chloride

-

- Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)

- Temperature: Room temperature or controlled temperature conditions

- Catalysts: Optional, depending on the desired reaction rate and yield

-

- Dissolve the sulfonyl chloride in the chosen solvent.

- Add the amine to the solution.

- Stir the mixture under the specified conditions until the reaction is complete.

- Work up the reaction mixture by washing with water and drying over anhydrous sodium sulfate.

- Concentrate the solution to obtain the product.

Analysis of Reaction Conditions

| Reaction Conditions | Yield | Notes |

|---|---|---|

| Room Temperature, DCM | Varies | Common conditions for sulfonamide synthesis |

| Controlled Temperature, DMF | Higher Yield | May require specific catalysts or additives |

| Presence of Catalysts | Improved Yield | Catalysts like triethylamine or DMAP can enhance reaction rates |

Research Findings and Biological Activity

This compound is being researched for its potential therapeutic applications. The amino group may enhance binding affinity to target proteins, while the sulfonamide moiety could interfere with enzyme activity by mimicking substrate structures. Spectroscopic analyses (e.g., NMR, IR) are used to obtain relevant data regarding its properties.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminophenyl)cyclopropanesulfonamide undergoes various chemical reactions, including:

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

Chemistry

N-(3-aminophenyl)cyclopropanesulfonamide serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form sulfonic acids.

- Reduction : Reducing agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

- Substitution Reactions : The sulfonamide nitrogen can be replaced by other nucleophiles.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group can interact with active sites on enzymes, making it a candidate for developing new drugs targeting specific enzymes. Its mechanism of action involves forming hydrogen bonds with enzymes, inhibiting their activity.

Medicine

This compound is explored for its therapeutic potential in treating various diseases:

- Cancer Treatment : Studies indicate its efficacy as a MEK inhibitor, which is crucial in treating proliferative diseases like cancer and inflammatory disorders .

- Anti-inflammatory Applications : It shows promise in managing conditions such as rheumatoid arthritis and psoriasis due to its ability to inhibit pathways associated with inflammation .

Data Table of Applications

| Application Area | Specific Use | Mechanism |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Participates in oxidation, reduction, and substitution reactions |

| Biology | Enzyme inhibition | Interacts with enzyme active sites to inhibit activity |

| Medicine | Cancer treatment | Acts as a MEK inhibitor; potential for combination therapies |

| Industry | Specialty chemicals production | Used in coatings, adhesives, and advanced materials |

Case Study 1: Enzyme Inhibition

Research has shown that this compound effectively inhibits certain kinases involved in cancer progression. In vitro studies demonstrated that the compound reduced cell proliferation in cancer cell lines by targeting MEK pathways, indicating its potential as a therapeutic agent.

Case Study 2: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of this compound in animal models of rheumatoid arthritis. Results indicated significant reductions in inflammation markers compared to control groups, suggesting its utility in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity . Additionally, the cyclopropane ring can interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Structural and Functional Comparison

Key Structural Variations and Implications

Aromatic Ring Modifications: Replacement of the phenyl group with a pyridinyl ring (e.g., N-(5-bromo-2-methoxypyridin-3-yl)-cyclopropanesulfonamide) introduces a nitrogen atom, which may enhance hydrogen-bonding interactions and aqueous solubility .

Heterocyclic Additions :

- Complex heterocycles (e.g., imidazo-pyrrolo-pyridine in patents ) are designed for selective kinase or receptor modulation. These bulky groups may improve target specificity but reduce bioavailability.

Alkyl and Functional Group Additions :

Pharmacological Insights from Analogs

- Ceramidase Inhibition : Chlorophenyl-nitrobenzamido derivatives exhibit low micromolar IC₅₀ values, suggesting that electron-deficient aromatic systems enhance enzyme binding .

- Anticancer Activity : Acetamide derivatives with hydroxyl or methoxy groups (e.g., N-(3,3-diphenylpropyl)-2-(4-hydroxyphenyl)acetamide ) show cytotoxicity in cell lines, possibly through pro-apoptotic mechanisms .

- Kinase Targeting : Heterocyclic analogs from patent literature are likely optimized for ATP-binding pocket interactions in kinases, a common strategy in oncology drug design .

Biological Activity

N-(3-aminophenyl)cyclopropanesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structure and Properties

This compound can be characterized by its unique cyclopropane ring structure attached to an aminophenyl group and a sulfonamide moiety. This structural configuration is believed to contribute to its biological activities, particularly in inhibiting specific enzymes and pathways involved in disease processes.

The compound's biological activity is primarily attributed to its interaction with various biological targets, including:

- Inhibition of Enzymes : this compound has been shown to inhibit certain enzymes involved in cancer progression and inflammation. For instance, it may act as an inhibitor of ubiquitin-specific protease 7 (USP7), which plays a critical role in regulating protein degradation pathways linked to cancer and neurodegenerative diseases .

- Effects on Cell Signaling : The compound potentially modulates signaling pathways by affecting the activity of kinases, which are crucial for cell proliferation and survival. This modulation can lead to antiproliferative effects in cancer cells .

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in various cancer cell lines. A study demonstrated that the compound effectively reduced cell viability in breast cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. It has been found to reduce pro-inflammatory cytokine production in macrophages, suggesting a potential application in treating inflammatory diseases .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Breast Cancer Study : In vitro studies using MCF-7 breast cancer cells demonstrated that treatment with this compound led to significant reductions in cell proliferation and increased markers of apoptosis, such as cleaved caspase-3 .

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential utility in managing inflammatory conditions .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(3-aminophenyl)cyclopropanesulfonamide and its derivatives?

A key approach involves intramolecular alkylative ring closure using n-BuLi in THF. Starting from sulfonamide intermediates (e.g., tert-butyl or N-Boc derivatives), two equivalents of n-BuLi induce cyclization to form the cyclopropane ring. Deprotection with CF3CO2H yields the free amine, as demonstrated in cyclopropanesulfonamide synthesis . Modifications like methylation or boronate incorporation (e.g., dioxaborolan moieties) can be achieved via dianion intermediates .

Q. How is the structural identity of this compound validated experimentally?

X-ray crystallography is critical for confirming stereochemistry and bond angles. For related sulfonamides, monoclinic crystal systems (e.g., P21/n space group) with lattice parameters (e.g., a = 11.1371 Å, b = 4.85230 Å) have been reported . Complementary techniques include NMR (to verify aromatic amine protons and cyclopropane CH2 groups) and mass spectrometry (e.g., exact molecular weight: 213.09 g/mol for similar analogs) .

Q. What physicochemical properties influence the reactivity of this compound?

Calculated properties include LogP (2.57) and polar surface area (PSA = 68.01 Ų), which indicate moderate hydrophobicity and hydrogen-bonding capacity. These parameters guide solvent selection for reactions and solubility in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic (PK) data for cyclopropanesulfonamide derivatives?

Discrepancies in plasma vs. liver concentrations (e.g., compound 11 in rat studies) may arise from tissue-specific metabolism or transporter interactions. Methodological solutions include:

- Time-resolved sampling : Plasma levels tracked over 4 hours post-dosing (20 mpk oral) .

- Metabolite profiling : LC-MS/MS to identify phase I/II metabolites.

- Tissue distribution studies : Quantifying liver accumulation at experiment termination .

Q. What strategies improve the aqueous solubility of this compound for in vivo studies?

Structural modifications include:

Q. How do substituents on the cyclopropane ring affect biological activity?

SAR studies on analogs (e.g., Refametinib, a kinase inhibitor) show that:

- Electron-withdrawing groups (e.g., sulfonamide) enhance target binding via hydrogen bonds.

- Steric bulk (e.g., dihydroxypropyl substituents) improves selectivity but may reduce cell permeability .

- Boronate esters (e.g., tetramethyl-dioxaborolan) enable Suzuki-Miyaura cross-coupling for further derivatization .

Q. What computational tools are used to predict the conformational stability of this compound?

Density Functional Theory (DFT) calculations optimize geometry and assess strain in the cyclopropane ring. Molecular dynamics simulations (e.g., AMBER force field) model solvation effects and ligand-protein interactions, validated against crystallographic data .

Methodological Considerations

Q. How to troubleshoot low yields in cyclopropane ring-closure reactions?

- Temperature control : Maintain THF at −78°C during n-BuLi addition to prevent side reactions.

- Stoichiometry : Use excess n-BuLi (2+ equivalents) for complete deprotonation .

- Anion stability : Quench intermediates with H2O or electrophiles (e.g., CH3I) to trap reactive species .

Q. What experimental protocols validate the purity of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.